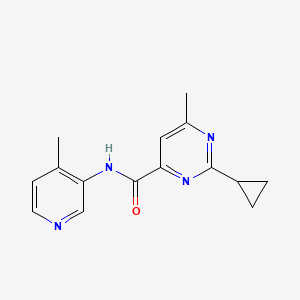

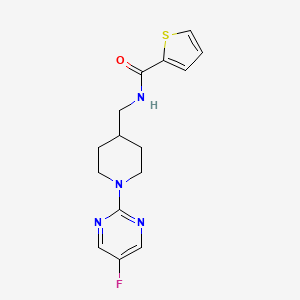

N-(4-fluorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that likely exhibits a range of biological activities due to the presence of a thiadiazole ring, a common feature in molecules with potential pharmacological properties. The fluorobenzyl and o-tolyl groups suggest the molecule could interact with various biological targets through different mechanisms, such as hydrogen bonding or hydrophobic interactions.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which was then used to synthesize various heterocyclic derivatives, including those with thiophene and thiazole rings . Similarly, N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized using C-C coupling methodology in the presence of Pd(0) . These methods could potentially be adapted for the synthesis of N-(4-fluorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide.

Molecular Structure Analysis

The molecular structure of related compounds has been studied, revealing that molecules with thiadiazole rings can adopt a 'V' shape, with angles between aromatic planes around 84° . This conformation could influence the biological activity of N-(4-fluorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide by affecting its ability to fit into the binding sites of target proteins.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, with a focus on their potential as kinase inhibitors. For example, N-benzyl substituted acetamide derivatives containing a thiazole ring were synthesized and evaluated for their Src kinase inhibitory activities . Given the structural similarities, N-(4-fluorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide might also be expected to exhibit kinase inhibitory activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been characterized using various techniques such as GC-MS, NMR, and IR spectroscopy . These methods could be employed to determine the properties of N-(4-fluorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, such as solubility, stability, and reactivity, which are crucial for understanding its behavior in biological systems.

Scientific Research Applications

Anticancer Applications

Several studies have synthesized and evaluated derivatives of the mentioned compound for their anticancer activities. For instance, derivatives have shown potent cytotoxic effects against different cancer cell lines, including breast cancer. Molecular modeling and DFT calculations have been used to study the structural and spectral features, indicating that specific derivatives presented powerful cytotoxic results against breast cancer cell lines, comparable to standard drugs like 5-fluorouracil (Sraa Abu-Melha, 2021). Another study highlighted the synthesis of novel 1,3,4-thiadiazole derivatives, with certain compounds displaying promising cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents (Ulviye Acar Çevik et al., 2020).

Anticonvulsant Applications

Research into the anticonvulsant activities of related compounds has also been documented. Compounds synthesized from similar chemical frameworks have been evaluated for their anticonvulsant activity, demonstrating potent effects in models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests. These findings suggest the chemical's derivates as potential candidates for anticonvulsant drug development (Dachuan Liu et al., 2016).

Molecular Docking and Structural Analysis

Molecular docking studies have been used extensively to understand the interaction of these compounds with biological targets, such as enzymes involved in cancer progression. These studies help elucidate the mode of action at the molecular level, supporting the design of more effective anticancer and anticonvulsant agents by identifying key structural features necessary for biological activity (A. El-Azab et al., 2017).

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3OS2/c1-12-4-2-3-5-15(12)17-21-18(25-22-17)24-11-16(23)20-10-13-6-8-14(19)9-7-13/h2-9H,10-11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRRQPUUTXLLAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B2518853.png)

![2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2518854.png)

![ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2518861.png)

![Spiro[2.4]heptan-6-ylmethanamine](/img/structure/B2518865.png)

![3,3-Dimethyl-4-[1-(quinoline-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2518869.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chlorobenzamide](/img/structure/B2518870.png)

![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2518871.png)